Product packaging for 1-(2-Aminophenyl)ethan-1-one oxime(Cat. No.:)

1-(2-Aminophenyl)ethan-1-one oxime

Cat. No.: B11981741
M. Wt: 150.18 g/mol
InChI Key: WRMSBMAMUDEZIW-UXBLZVDNSA-N
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Description

1-(2-Aminophenyl)ethan-1-one oxime ( 4964-49-2) is a high-purity, versatile chemical intermediate prized in organic and medicinal chemistry research for its role in constructing nitrogen-containing heterocycles. Its structure, featuring both an aromatic amine and an oxime functional group, makes it a valuable multi-tasking scaffold for chemical modification. A prominent application, documented in Organic Syntheses , is its use as a direct precursor in the metal-free synthesis of 3-methyl-1H-indazole and other indazole derivatives via an intramolecular electrophilic amination reaction . Beyond indazole formation, this compound serves as a key building block for synthesizing diverse heterocyclic systems and complex molecular architectures. The oxime moiety is also a known ligand in coordination chemistry, facilitating the creation of metal complexes studied for their catalytic and material properties . Researchers utilize this compound for its ability to participate in various transformations, including cyclization and rearrangement reactions. It is typically synthesized via the oximation of 2'-aminoacetophenone . This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B11981741 1-(2-Aminophenyl)ethan-1-one oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(NE)-N-[1-(2-aminophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3/b10-6+

InChI Key

WRMSBMAMUDEZIW-UXBLZVDNSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1N

Canonical SMILES

CC(=NO)C1=CC=CC=C1N

Origin of Product

United States

Advanced Synthetic Methodologies and Preparation Techniques for 1 2 Aminophenyl Ethan 1 One Oxime

Established Synthetic Pathways and Refinements

The primary and most well-established method for synthesizing 1-(2-aminophenyl)ethan-1-one oxime is through the condensation reaction of 2'-aminoacetophenone (B46740) with a hydroxylamine (B1172632) derivative. This reaction forms the core of numerous synthetic protocols, with refinements focused on improving yield, purity, and reaction efficiency.

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2'-aminoacetophenone, followed by dehydration to form the oxime. The most common reagent used is hydroxylamine hydrochloride (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine. chemicalbook.comorgsyn.org

The reaction can be represented as follows: C₈H₉NO + NH₂OH·HCl → C₈H₁₀N₂O + H₂O + HCl

In a typical procedure, 2'-aminoacetophenone is dissolved in a suitable solvent, followed by the addition of hydroxylamine hydrochloride and a base. orgsyn.org The mixture is then heated to facilitate the reaction. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). chemicalbook.comorgsyn.org

The choice of solvent and the control of pH are critical for the successful synthesis of this compound. A mixture of ethanol (B145695) and water is frequently employed as the reaction solvent, providing good solubility for both the organic substrate and the inorganic reagents. chemicalbook.comorgsyn.org

The pH of the reaction mixture is a crucial parameter. The reaction is typically carried out under basic or neutral conditions to free the hydroxylamine from its hydrochloride salt and to promote the condensation. Bases such as sodium hydroxide (B78521) or sodium carbonate are commonly used to adjust the pH. chemicalbook.comorgsyn.org For instance, one protocol involves adjusting the pH to 7.0 with a 10% sodium carbonate solution after the initial reflux period. chemicalbook.com Another procedure utilizes a significant excess of sodium hydroxide from the start. orgsyn.org The exothermic nature of the base addition should be managed, as it can raise the temperature of the reaction mixture. orgsyn.org

Temperature also plays a significant role. Reactions are often heated to reflux, with temperatures around 60-85°C being reported to drive the reaction to completion in a reasonable timeframe, typically within an hour. chemicalbook.comorgsyn.org

Table 1: Optimization of Reaction Conditions

Parameter Condition 1 Condition 2
Starting Material 2'-Aminoacetophenone 2'-Aminoacetophenone
Reagent Hydroxylamine hydrochloride Hydroxylamine hydrochloride
Base 10% Sodium Carbonate Solution Sodium Hydroxide
Solvent Anhydrous Ethanol Ethanol/Water
Temperature 85°C (reflux) 60°C
pH Adjusted to 7.0 post-reaction Basic (excess NaOH)

| Reference | chemicalbook.com | orgsyn.org |

Several protocols have been developed to achieve high yields of this compound. One reported method, involving the reflux of 2'-aminoacetophenone and hydroxylamine hydrochloride in anhydrous ethanol followed by pH adjustment with sodium carbonate, resulted in a molar yield of 90.3% with a purity of 99.1% as determined by HPLC. chemicalbook.com Another detailed procedure, using a mixture of ethanol and water with sodium hydroxide as the base at 60°C, reported a total yield of 76.9% after recrystallization. orgsyn.org

For scalability, considerations include efficient heat transfer, safe handling of reagents, and effective purification methods. The work-up procedure often involves cooling the reaction mixture, adding water to precipitate the product, followed by filtration, washing, and drying. chemicalbook.com An alternative work-up involves concentrating the reaction mixture, dissolving the residue in water, extracting with an organic solvent like ethyl acetate, drying the organic layer, and then recrystallizing the crude product. orgsyn.org The choice of purification method, such as recrystallization from a suitable solvent system like dichloromethane/hexanes, is crucial for obtaining a high-purity product. orgsyn.org

Table 2: High-Yield Synthesis Protocols

Protocol Reagents Solvent Conditions Yield Purity Reference
Protocol A 2'-Aminoacetophenone, Hydroxylamine hydrochloride, 10% Sodium Carbonate Anhydrous Ethanol Reflux at 85°C, then cool and adjust pH to 7.0 90.3% 99.1% (HPLC) chemicalbook.com

| Protocol B | 2'-Aminoacetophenone, Hydroxylamine hydrochloride, Sodium Hydroxide | Ethanol/Water | 60°C for 1 hour | 76.9% | 98.0% (GC) | orgsyn.org |

Derivatization Strategies for O-Substituted Analogues

The oxime functionality of this compound can be further modified to create a variety of O-substituted analogues, such as oxime ethers and oxime esters. These derivatives are valuable in organic synthesis.

O-substituted oxime ethers can be synthesized from the parent oxime. A general method involves the reaction of the oxime with an alkyl halide in the presence of a base. jocpr.com While specific examples starting from this compound are not detailed in the provided sources, the general methodology can be applied. The reaction involves the deprotonation of the oxime hydroxyl group by a base, followed by nucleophilic substitution on the alkyl halide.

Another approach is a one-pot synthesis where the aldehyde or ketone is reacted with hydroxylamine hydrochloride and an alkyl halide in the presence of a base like anhydrous potassium carbonate in a solvent such as THF. jocpr.com This method avoids the isolation of the intermediate oxime. The synthesis of α-halo oxime ethers can also be achieved by reacting an α-haloketone with an O-alkyl hydroxylamine hydrochloride in ethanol with a catalytic amount of sulfuric acid. rsc.org

Table 3: General Synthesis of Oxime Ethers

Starting Material Reagents Solvent Base Product Reference
Aldehyde/Ketone Hydroxylamine hydrochloride, Alkyl halide THF Anhydrous Potassium Carbonate Oxime ether jocpr.com

Oxime esters are another important class of derivatives that can be prepared from this compound. The synthesis is typically achieved by reacting the oxime with an acid chloride or an acid anhydride. arpgweb.com This reaction leads to the esterification of the oxime's hydroxyl group.

For example, a general procedure involves dissolving the oxime in a suitable solvent like chloroform (B151607) in the presence of a base such as triethylamine (B128534). The mixture is cooled, and the acid chloride (e.g., terephthaloyl chloride) is added. arpgweb.com This method has been used to synthesize bridged terphthaloyl oxime esters from various acetophenone (B1666503) oximes. arpgweb.com The use of a base is necessary to neutralize the HCl generated during the reaction.

Table 4: General Synthesis of Oxime Esters

Oxime Acylating Agent Solvent Base Product Type Reference
Acetophenone oximes Terphthaloyl chloride Chloroform Triethylamine Bridged terphthaloyl oxime ester arpgweb.com

Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

For the (E)-isomer of 1-(2-aminophenyl)ethanone oxime, ¹H NMR spectroscopy in deuterochloroform (CDCl₃) reveals distinct signals corresponding to the different protons in the molecule. orgsyn.org A broad singlet observed at 4.29 ppm is characteristic of the two protons of the primary amine (-NH₂) group. orgsyn.org The aromatic protons appear in the range of 6.72 to 7.29 ppm, showing coupling patterns consistent with a 1,2-disubstituted benzene (B151609) ring. orgsyn.org A key singlet at 2.29 ppm corresponds to the three protons of the methyl (CH₃) group. orgsyn.org A significantly downfield broad singlet at 8.87 ppm is attributed to the hydroxyl (-OH) proton of the oxime group, with its broadness indicating chemical exchange. orgsyn.org

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon atoms. orgsyn.org The carbon of the methyl group (CH₃) appears upfield at a chemical shift of 11.6 ppm. orgsyn.org The six aromatic carbons are observed between 116.4 and 145.4 ppm. orgsyn.org The carbon atom of the C=N oxime bond is found significantly downfield at 157.0 ppm, which is characteristic for this functional group. orgsyn.org

¹H NMR Spectroscopic Data of (E)-1-(2-Aminophenyl)ethan-1-one oxime Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.87 br s 1H -OH (oxime)
7.29 dd, J = 7.7, 1.6 Hz 1H Ar-H
7.17 td, J = 8.0, 1.6 Hz 1H Ar-H
6.84 td, J = 7.5, 1.2 Hz 1H Ar-H
6.72 dd, J = 8.1, 1.2 Hz 1H Ar-H
4.29 br s 2H -NH₂
2.29 s 3H -CH₃

Source: Organic Syntheses Procedure orgsyn.org

¹³C NMR Spectroscopic Data of (E)-1-(2-Aminophenyl)ethan-1-one oxime Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment
157.0 C=N (oxime)
145.4 Ar-C (C-NH₂)
131.0 Ar-CH
129.5 Ar-CH
119.3 Ar-C
118.6 Ar-CH
116.4 Ar-CH
11.6 -CH₃

Source: Organic Syntheses Procedure orgsyn.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum shows distinct absorption bands that confirm the presence of the amine, oxime, and aromatic moieties. orgsyn.org The IR spectrum, recorded using Attenuated Total Reflectance (ATR), displays weak bands at 3470 and 3369 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. orgsyn.org A broad band centered around 3200 cm⁻¹ is indicative of the O-H stretching of the oxime group, often broadened due to hydrogen bonding. orgsyn.org The C=N stretching vibration of the oxime is observed at 1622 cm⁻¹. orgsyn.org Bands in the 1581-1448 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. orgsyn.org

Currently, specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound is not extensively detailed in available research literature.

Key IR Absorption Bands for (E)-1-(2-Aminophenyl)ethan-1-one oxime

Wavenumber (cm⁻¹) Intensity Assignment
3470 weak N-H stretching (asymmetric)
3369 weak N-H stretching (symmetric)
3200 broad O-H stretching (oxime)
1622 weak C=N stretching (oxime)
1581, 1558 medium C=C stretching (aromatic)
947 strong N-O stretching
747 strong C-H bending (ortho-disubstituted ring)

Source: Organic Syntheses Procedure orgsyn.org

Mass Spectrometry and Chromatographic Purity Assessment (HPLC, GC)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition. For (E)-1-(2-aminophenyl)ethanone oxime, the calculated mass for the protonated molecule [M+H]⁺ is 151.0866, which matches the experimentally found value, confirming the molecular formula C₈H₁₀N₂O. orgsyn.org

Chromatographic methods are standard for assessing the purity of the synthesized compound. Gas Chromatography (GC) analysis has been used to determine the purity of (E)-1-(2-aminophenyl)ethanone oxime to be 98.0%. orgsyn.org Similarly, High-Performance Liquid Chromatography (HPLC) is another common technique for purity assessment, with one synthetic method reporting a purity of 99.1% by HPLC monitoring.

Mass Spectrometry and Chromatographic Data for this compound

Technique Parameter Result
HRMS (ESI) Calculated m/z for [M+H]⁺ 151.0866
HRMS (ESI) Found m/z for [M+H]⁺ 151.0866
Gas Chromatography (GC) Purity 98.0%
High-Performance Liquid Chromatography (HPLC) Purity 99.1%

Source: Organic Syntheses Procedure orgsyn.org

Reactivity Profiles and Diverse Chemical Transformations of 1 2 Aminophenyl Ethan 1 One Oxime

Intramolecular Cyclization Reactions and Heterocyclic Scaffold Formation

The proximate positioning of the amino and oxime functionalities on the phenyl ring in 1-(2-aminophenyl)ethan-1-one oxime facilitates a variety of intramolecular cyclization reactions. These transformations are efficient methods for constructing fused heterocyclic systems, which are core structures in many biologically active molecules and functional materials.

Metal-Free Synthesis of 1H-Indazole Derivatives

A notable transformation of this compound is its conversion into 3-methyl-1H-indazole. This intramolecular cyclization can be achieved under mild, metal-free conditions. The reaction proceeds by activating the oxime's hydroxyl group, turning it into a good leaving group. This activation is typically accomplished using methanesulfonyl chloride in the presence of a base like triethylamine (B128534). orgsyn.org The adjacent amino group then acts as an intramolecular nucleophile, attacking the activated oxime carbon to form the five-membered indazole ring after eliminating the leaving group and subsequent tautomerization. orgsyn.org

The key to this synthesis is the chemoselective activation of the oxime over the arylamino group. orgsyn.org This method is practical and scalable, avoiding the use of heavy metals. orgsyn.org

Table 1: Metal-Free Synthesis of 3-Methyl-1H-indazole

Starting MaterialReagentsSolventTemperatureProductYield
This compound1. Triethylamine 2. Methanesulfonyl chlorideDichloromethane0-5 °C3-Methyl-1H-indazoleGood to Excellent

This table summarizes the general conditions for the metal-free synthesis of 3-methyl-1H-indazole from this compound.

Construction of Quinazoline (B50416) and Quinoxaline (B1680401) Frameworks

The bifunctional nature of this compound and its derivatives allows for the construction of six-membered heterocyclic rings like quinazolines. A free-radical-based method utilizes 2-aminoarylalkanone O-phenyl oximes, which can be prepared from the corresponding oximes. These derivatives react with various aldehydes under microwave heating to produce dihydroquinazolines. nih.gov The inclusion of a Lewis acid, such as zinc chloride (ZnCl₂), promotes a subsequent dehydrogenation (aromatization) step, leading to the formation of fully aromatic, functionalized quinazolines in high yields. nih.gov This method is versatile, accommodating a wide range of alkyl, aryl, and heterocyclic aldehydes. nih.gov

Furthermore, 2-aminoacetophenone (B1585202) oxime derivatives can undergo intramolecular cyclocondensation with reagents like hydroxylamine (B1172632) hydrochloride to yield quinazoline 3-oxides. nih.gov This approach provides a direct route to N-oxidized quinazoline systems, which are of significant interest in medicinal chemistry. nih.gov

While direct one-pot synthesis of quinoxalines from this compound is less commonly reported, the general strategy for quinoxaline synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov A plausible, albeit multi-step, pathway could involve the conversion of the oxime group back to a ketone, followed by reaction with a suitable diamine to form the quinoxaline ring.

Pathways to Substituted Indolin-2-ones

Substituted indolin-2-ones, also known as oxindoles, are another class of heterocyclic compounds accessible from this compound. A potential synthetic route involves the Beckmann rearrangement, a classic reaction of oximes. masterorganicchemistry.comlibretexts.org In this process, treatment of the oxime with an acid catalyst (e.g., sulfuric acid, PPA) or other reagents like phosphorus pentachloride promotes the rearrangement of the group anti-periplanar to the oxime's leaving group. masterorganicchemistry.comlookchem.com

For this compound, the rearrangement would convert the ketoxime into an N-substituted acetamide (B32628) intermediate. This intermediate, containing an amino group ortho to the newly formed amide, is primed for a subsequent intramolecular cyclization. The nucleophilic amino group can attack the amide carbonyl carbon, leading to the formation of the five-membered lactam ring characteristic of the indolin-2-one scaffold, with the elimination of ammonia. While this represents a theoretically sound pathway, the efficiency depends on controlling the conditions to favor the intramolecular cyclization over potential side reactions.

Dehydrogenative Cyclization Processes

Dehydrogenative cyclization refers to reactions where ring formation is accompanied by the formal loss of hydrogen or another small molecule like water, leading to a more unsaturated or aromatic system. The synthesis of 1H-indazoles from this compound can be viewed as a dehydrogenative process, as it involves intramolecular condensation with the elimination of water. orgsyn.org

Similarly, the microwave-assisted synthesis of quinazolines from 2-aminoarylalkanone O-phenyl oximes and aldehydes exemplifies a dehydrogenative cyclization. nih.gov The initial cyclization yields a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the aromatic quinazoline. nih.gov This final aromatization step is a dehydrogenation, driven by the thermodynamic stability of the aromatic ring system and can be facilitated by an additive like ZnCl₂. nih.gov Such processes are highly valuable in organic synthesis as they often increase molecular complexity in a single, efficient step.

Intermolecular Condensation and Schiff Base Synthesis

Beyond intramolecular reactions, the amino group of this compound is a key site for intermolecular reactions, most notably condensation with carbonyl compounds to form imines, commonly known as Schiff bases.

Formation of Tridentate Schiff-Oxime Ligands

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones, typically under acid catalysis, to form a C=N imine bond. nih.gov When the chosen aldehyde also contains a coordinating group, such as the hydroxyl group in salicylaldehyde (B1680747), the resulting Schiff base can act as a multidentate ligand. researchgate.net

The condensation of this compound with salicylaldehyde results in a Schiff base ligand capable of tridentate coordination. The potential coordination sites for a metal ion are the phenolic oxygen of the salicylaldehyde moiety, the nitrogen atom of the newly formed imine, and one of the nitrogen atoms from the original molecule (either the amino or the oxime nitrogen, depending on the coordination environment). ijcce.ac.irnih.gov These tridentate Schiff-oxime ligands can form stable complexes with a variety of transition metals, with the specific geometry and properties of the complex being influenced by the nature of the metal ion and the ligand structure. nih.govorientjchem.org

Table 2: Formation of a Tridentate Schiff-Oxime Ligand

Reactant 1Reactant 2Product TypePotential Coordination Sites
This compoundSalicylaldehydeTridentate Schiff BasePhenolic Oxygen, Imine Nitrogen, Oxime/Amino Nitrogen

This table illustrates the formation of a potential tridentate ligand through the condensation of this compound with salicylaldehyde.

Development of Bidentate Schiff-Base Architectures

The presence of a primary amino group allows this compound to serve as a foundational component in the synthesis of Schiff bases. These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. In this case, the nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of an imine (or azomethine) group (C=N).

The resulting molecule is a multi-functional ligand. It contains the newly formed imine nitrogen and the original oxime moiety (-C=N-OH). The imine nitrogen and the nitrogen or oxygen atom of the oxime group can act as two donor sites for coordination with a metal ion. This ability to bind to a central metal atom through two points of attachment classifies the resulting Schiff base as a bidentate ligand. The coordination chemistry of Schiff base ligands containing oxime groups is a subject of significant interest due to their ability to form stable complexes with a wide range of transition metals. nih.govrsc.org These complexes have applications in various fields, including catalysis and materials science. mdpi.com

The general synthesis involves refluxing this compound with a suitable carbonyl compound in a solvent like ethanol (B145695). libretexts.org The reaction creates a new molecule incorporating the structural features of both reactants, poised for complexation.

Reactant A Reactant B (Carbonyl Compound) Resulting Schiff Base Ligand Structure
This compoundSalicylaldehyde
This compoundAcetylacetone
This compound2-Pyridinecarboxaldehyde

This table illustrates the potential bidentate Schiff-base ligands formed from the reaction of this compound with various carbonyl compounds. The resulting structures are capable of coordinating with metal ions.

Reaction Mechanisms of Oxime Derivatives and Related Transformations

The oxime functional group is not merely a passive structural element; it actively participates in a variety of transformations, including those involving radical intermediates. Derivatives of this compound, such as its O-acyl or O-sulfonyl ethers, exhibit unique reactivity under radical conditions.

Radical Cascade Reactions

Derivatives of oximes, particularly sulfonyl oxime ethers, have emerged as competent synthons in radical chemistry. These compounds can serve as effective radical acceptors in cascade reactions, providing a pathway to complex molecular architectures. Research has shown that sulfonyl oxime ethers can function as latent carbonyl groups in novel free-radical acylation methods.

In a typical reaction, a radical cascade can be initiated to synthesize vicinal di- and tricarbonyl compounds. For instance, a five-component coupling reaction involving two molecules of an alkyl iodide, two molecules of carbon monoxide (CO), and one molecule of a sulfonyl oxime ether can be achieved. This process is a thermally or photochemically induced radical chain reaction. The key step involves the addition of acyl radicals to the sulfonyl oxime ether, a process that is significantly faster than competing radical pathways. The utility of this method is highlighted by the successful synthesis of doubly acylated oxime ethers, which are precursors to valuable tricarbonyl compounds. The deoximation of these acylated oximes can be efficiently carried out using a zinc/acetic acid reduction system.

Reaction Type Key Reagents Key Intermediate Product Type Citation
Radical Cascade AcylationAlkyl iodide, Carbon Monoxide, Sulfonyl oxime ether, AllyltributyltinAcyl radicalAcylated oxime ether nih.gov
DeoximationAcylated oxime ether, Zinc powder, Acetic acid-Vicinal tricarbonyl compound nih.gov

This table summarizes the key components and products of radical cascade reactions involving oxime ether derivatives.

Peroxide-Induced Decomposition Studies

The decomposition of oximes can be induced by peroxides, a process that proceeds via radical intermediates. The central species in these transformations are iminoxyl radicals (R₁R₂C=NO•), which are generated through the oxidation of the oxime. nih.govacs.org Systems like Cu(II)/tert-butyl hydroperoxide (t-BuOOH) are effective for generating these radicals. nih.govrsc.org

The proposed mechanism involves several stages. Initially, the peroxide (e.g., t-BuOOH) interacts with a catalyst like a Cu(II) salt to generate peroxyl and alkoxyl radicals. nih.gov These highly reactive oxygen-centered radicals can then abstract the hydrogen atom from the hydroxyl group of the oxime. mdpi.com This H-atom abstraction is a key step, leading to the formation of the more stable iminoxyl radical. nih.govmdpi.com Once formed, the iminoxyl radical can participate in various subsequent reactions, such as C-O coupling with other substrates present in the reaction mixture. nih.govrsc.org Studies using Fenton-like systems (Fe²⁺/H₂O₂) have also shown that hydroxyl radical-like species can oxidize ketoximes to nitric oxide, suggesting the initial attack is the abstraction of the hydroxyl hydrogen. nih.gov

Reagent System Radical Generator Primary Radical Formed Key Oxime-Derived Intermediate Citation
Cu(II) / t-BuOOHt-BuOOHtert-Butylperoxyl (t-BuOO•) / tert-Butoxyl (t-BuO•)Iminoxyl radical nih.govrsc.org
Fe²⁺ / H₂O₂ (Fenton)H₂O₂Hydroxyl radical (•OH)Iminoxyl radical nih.gov
(NH₄)₂Ce(NO₃)₆Ce(IV)-Iminoxyl radical nih.gov

This table outlines different systems used for the peroxide-induced generation of iminoxyl radicals from oximes.

Other Significant Reaction Pathways Exploiting the Aminophenyl and Oxime Functionalities

The juxtaposition of the aminophenyl and oxime groups in this compound enables a range of other important transformations, most notably the Beckmann rearrangement and various intramolecular cyclization reactions.

A cornerstone reaction of oximes is the Beckmann rearrangement , an acid-catalyzed conversion of an oxime into an amide. organic-chemistry.orgwikipedia.org The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group. wikipedia.orgmasterorganicchemistry.com For this compound, the two possible migrating groups are the methyl group and the 2-aminophenyl group. The stereochemistry of the starting oxime dictates which group migrates. Assuming the more sterically bulky 2-aminophenyl group is anti to the hydroxyl group, it would migrate to the nitrogen atom, leading to the formation of N-(2-aminophenyl)-N-methylformamide after hydrolysis of the intermediate nitrilium ion. This rearrangement provides a pathway to N-aryl amides.

Furthermore, the ortho-amino oxime structure is an excellent scaffold for synthesizing heterocyclic compounds through intramolecular cyclization . The proximity of the nucleophilic amino group and the electrophilic center of the oxime or its derivatives allows for ring-forming reactions. For example, under oxidative conditions or via rearrangement, it is plausible for this compound to cyclize, forming quinoxaline-based structures. The synthesis of quinoxaline 1,4-di-N-oxides from benzofurazan (B1196253) N-oxide (a related o-disubstituted aromatic structure) and β-dicarbonyl compounds is well-established, suggesting that similar intramolecular cyclizations of o-aminoaryl oximes could yield related heterocyclic N-oxides, which are important pharmacophores. mdpi.commdpi.comnih.gov Another potential pathway involves the oxime moiety acting as a 1,3-dipole in cycloaddition reactions to form isoxazolines. nih.gov

Mechanistic Investigations and Elucidation of Reaction Pathways Involving 1 2 Aminophenyl Ethan 1 One Oxime

Unveiling the Mechanism of Intramolecular Electrophilic Amination

The conversion of 1-(2-Aminophenyl)ethan-1-one oxime into 3-methyl-1H-indazole is a classic example of an intramolecular electrophilic amination reaction. This process, often referred to as a cyclodehydration, involves the formation of a new nitrogen-nitrogen bond to construct the indazole ring system. While various reagents can promote this transformation, the underlying mechanism follows a general, well-established pathway.

The reaction is initiated by the activation of the oxime's hydroxyl group, converting it into a better leaving group. This can be achieved under acidic conditions through protonation, or more commonly, by converting it into a sulfonate ester (e.g., mesylate or tosylate) or an acetate. researchgate.net

Proposed Mechanistic Steps:

Activation of the Oxime: In the presence of an activating agent like methanesulfonyl chloride (MsCl) and a base such as triethylamine (B128534) (Et₃N), the hydroxyl group of the oxime attacks the sulfonyl chloride, displacing the chloride ion. This forms an O-sulfonylated oxime intermediate. The base neutralizes the HCl generated.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the aniline (B41778) nitrogen atom (a soft nucleophile) then attacks the nitrogen atom of the oxime (which is now part of an electrophilic C=N-OS_O_2R system). This intramolecular cyclization step is the key bond-forming event.

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to a transient, zwitterionic or neutral tetrahedral intermediate.

Elimination and Aromatization: The intermediate rapidly collapses. The sulfonate group, being an excellent leaving group, is eliminated. This is followed by the loss of a proton from the aniline nitrogen, leading to the formation of the stable, aromatic 3-methyl-1H-indazole ring.

A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives has been shown to provide indazoles in very good yields under mild, operationally simple conditions, highlighting the efficiency of this cyclization strategy. organic-chemistry.org

Table 4.1: Reagents and Conditions for Indazole Synthesis from this compound
StepReagent(s)RoleProduct
A Hydroxylamine Hydrochloride, Ethanol (B145695)Oximation of 2'-aminoacetophenone (B46740)This compound
B Methanesulfonyl chloride, Triethylamine, DichloromethaneActivation and Cyclization3-Methyl-1H-indazole

Data compiled from related synthetic procedures. researchgate.net

Understanding Radical Intermediates and Their Roles in Transformations

While many reactions of oximes proceed through polar, ionic mechanisms, the involvement of radical intermediates offers alternative synthetic pathways. Oxime radicals, also known as iminoxyl radicals, can be generated through single-electron transfer (SET) processes, typically via oxidation or photolysis. sigmaaldrich.comresearchgate.net These radicals are noteworthy because the unpaired electron is delocalized between the nitrogen and oxygen atoms, allowing for reactivity at either site. nih.gov

For this compound, a hypothetical radical-mediated cyclization could be initiated by a one-electron oxidant (e.g., a metal salt like Ag(I) or via photoredox catalysis). sigmaaldrich.comrsc.org

Hypothetical Radical Pathway:

Radical Generation: A single-electron transfer from the oxime to an oxidant would generate a radical cation. Alternatively, homolytic cleavage of a pre-activated oxime (like an O-acyl or O-sulfonyl oxime) could form an iminoxyl radical.

Intramolecular Cyclization: The generated radical could then undergo an intramolecular cyclization. Radical cyclizations are known to be rapid and selective, often favoring the formation of five- and six-membered rings. wikipedia.org In this case, the radical could attack the aromatic ring.

Rearomatization/Quenching: The resulting cyclized radical intermediate would then need to be quenched or undergo further steps (like oxidation and deprotonation) to form a stable, aromatic product.

Although specific studies detailing radical transformations of this compound are not prevalent, the general principles of iminoxyl radical chemistry suggest that such pathways are plausible under the appropriate reaction conditions. researchgate.netnih.gov These conditions often involve photochemical activation or the use of specific transition metal catalysts capable of facilitating single-electron transfer events. sigmaaldrich.comrsc.org

Mechanistic Insights into Cyclization Reactions

Beyond the classic acid- or base-mediated cyclizations, transition metal-catalyzed reactions provide powerful and versatile methods for constructing heterocyclic rings from this compound and its derivatives. Palladium-catalyzed reactions, in particular, have been explored for the cyclization of oximes with various partners. researchgate.netamanote.com

A general palladium-catalyzed cyclization mechanism, for instance in a Heck-type reaction or an amination, typically involves a catalytic cycle with three main phases:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into a carbon-halogen or carbon-triflate bond of a reaction partner, or potentially activates the O-H or N-H bond of the oxime derivative, forming a Pd(II) intermediate.

Migratory Insertion/Transmetalation: The substrate (e.g., an alkene or another component) coordinates to the Pd(II) center. This is followed by migratory insertion of the coordinated group into the Pd-C or Pd-N bond. In cross-coupling reactions, a transmetalation step would occur here.

Reductive Elimination: This is the final, product-forming step. The two organic fragments on the palladium center couple, and the desired cyclic product is released, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

DFT studies on related palladium-catalyzed intramolecular cycloadditions suggest that the reaction pathway often begins with the oxidative addition of Pd(0) to the substrate, forming a palladacyclic intermediate, which then evolves into the final product. nih.gov The specific pathway and the stereochemical outcome can be highly dependent on the substrate and the ligands coordinated to the palladium catalyst. nih.gov

Table 4.3: General Steps in a Palladium-Catalyzed Cyclization
Mechanistic StepPalladium Oxidation State ChangeDescription
Oxidative Addition Pd(0) → Pd(II)The catalyst inserts into a substrate bond (e.g., C-X, N-H).
Migratory Insertion Pd(II) → Pd(II)An unsaturated partner (e.g., alkene) inserts into a Pd-R bond.
Reductive Elimination Pd(II) → Pd(0)The coupled product is released, regenerating the active catalyst.

Experimental and Computational Approaches to Reaction Mechanism Elucidation

A combination of experimental and computational methods is essential for a comprehensive understanding of reaction mechanisms involving this compound.

Experimental Approaches:

Kinetic Studies: Monitoring the reaction rate's dependence on the concentration of reactants and catalysts can help identify the rate-determining step and the species involved in it. For instance, studying the cyclization of related asparagine residues to succinimides revealed a multi-step process with a change in the rate-determining step depending on the pH. rsc.org

Intermediate Trapping: The use of trapping agents can capture and identify transient intermediates, providing direct evidence for a proposed pathway.

Isotopic Labeling: Replacing specific atoms with their isotopes (e.g., ²H, ¹³C, ¹⁵N) and tracking their position in the final product can reveal bond-forming and bond-breaking events.

Structural Analysis: X-ray crystallography of substrates, intermediates, or products provides definitive structural information. For example, the crystal structure of the related (E)-1-(4-Aminophenyl)ethanone oxime shows that the oxime group has a dihedral angle of 5.58° with the benzene (B151609) ring, and the molecules are linked by intermolecular hydrogen bonds, which can influence reactivity in the solid state. nih.gov

Computational Approaches:

Density Functional Theory (DFT): DFT calculations have become a powerful tool for mapping reaction pathways. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for the reaction can be constructed. nih.govresearchgate.net

Mechanism Validation: Computational studies can be used to compare the feasibility of different proposed mechanisms. For instance, DFT calculations on the cyclization of a related 2-aminophenyl derivative showed that an acid-assisted protonation pathway had a significantly lower activation energy than other potential pathways. nih.gov

Rationalizing Selectivity: Calculations can explain why a particular regio- or stereoisomer is formed preferentially, often by comparing the energies of the respective transition states. nih.gov

Table 4.4: Comparison of Experimental and Computational Methods for Mechanism Elucidation
MethodTypeInformation GainedExample Application
Kinetic Analysis ExperimentalRate-determining step, reaction orderDetermining pH-dependence of cyclization rate rsc.org
X-ray Crystallography ExperimentalPrecise 3D structure of moleculesConfirming stereochemistry of products, analyzing intermolecular forces nih.gov
Isotopic Labeling ExperimentalTracing atomic connectivity changesProving intramolecular nature of a rearrangement
DFT Calculations ComputationalTransition state structures, activation energies, reaction thermodynamicsComparing feasibility of different reaction pathways nih.govmdpi.com

Coordination Chemistry and Metal Complexation Dynamics of 1 2 Aminophenyl Ethan 1 One Oxime Derivatives

Design Principles for Ligand Architectures

The strategic design of ligands based on the 1-(2-Aminophenyl)ethan-1-one oxime framework allows for the formation of complexes with specific geometries and coordination numbers. The inherent donor atoms (N, N, O) can be utilized to achieve different chelation modes, primarily bidentate and tridentate, which dictates the resulting complex's structure and stability.

This compound can be readily modified, often through condensation of its primary amino group with aldehydes or ketones, to form Schiff base derivatives. These derivatives are capable of acting as potent tridentate N,N,O donor ligands. In this mode, coordination typically involves the nitrogen atom of the primary amine, the nitrogen of the oxime group, and the oxygen from the deprotonated oxime moiety (-N-O⁻). nih.gov This chelation forms two stable five- or six-membered rings with the central metal ion, an arrangement that significantly enhances the thermodynamic stability of the complex due to the chelate effect. The deprotonation of the oxime's hydroxyl group to form an oximato linkage is a common feature in the formation of these neutral complexes, facilitating strong M-O bonds. nih.gov

The parent ligand, this compound, can also function as a bidentate ligand without further modification. libretexts.org In this capacity, it typically coordinates to a metal center through two nitrogen atoms: the nitrogen of the primary amine (-NH₂) and the nitrogen of the oxime group (C=N-OH). This N,N-bidentate chelation results in the formation of a stable five-membered chelate ring. In some instances, particularly in Schiff base derivatives, coordination may occur through the imine nitrogen and the oximino nitrogen or oxygen, depending on the specific metal ion and reaction conditions. chemrevlett.comresearchgate.net The oxime group is known for its ambidentate character, meaning it can coordinate through either its nitrogen or oxygen atom, adding to the structural diversity of its complexes. researchgate.net

The electronic properties of the this compound ligand scaffold can be fine-tuned by introducing various substituents onto the phenyl ring. Electron-donating groups (such as methoxy, -OCH₃) increase the electron density on the aromatic ring, enhancing the basicity of the amino nitrogen and potentially strengthening its coordinate bond to the metal. Conversely, electron-withdrawing groups (such as chloro, -Cl, or nitro, -NO₂) decrease the basicity of the donor atoms. This modification can influence the stability of the resulting metal complexes and can also impact the redox potential of the metal center. Steric hindrance from bulky substituents near the coordination sites can also play a crucial role, influencing the geometry of the complex and potentially favoring lower coordination numbers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. The reaction is often carried out under reflux, and the pH may be adjusted to facilitate the deprotonation of the oxime group. rasayanjournal.co.in

This class of ligands has been used to synthesize complexes with a range of first-row transition metals.

Cr(III) Complexes: Chromium(III) complexes with related N,S,O-donor ligands have been shown to form stable octahedral complexes where the ligand acts in a tridentate fashion.

Mn(II) Complexes: Manganese(II) readily forms complexes with Schiff base ligands, often resulting in high-spin octahedral or tetrahedral geometries depending on the stoichiometry and nature of the ligand. researchgate.netnih.gov

Co(II) Complexes: Cobalt(II) forms complexes with diverse geometries, including tetrahedral and octahedral. rasayanjournal.co.innih.gov For instance, Schiff bases derived from o-phenylenediamine (B120857) and 2-hydroxyacetophenone (B1195853) form 1:1 complexes with Co(II). rasayanjournal.co.in

Ni(II) Complexes: Nickel(II) complexes with related azo-oxime or imino-ethanone ligands have been reported to adopt square planar geometries, particularly with tetradentate Schiff base ligands. chemrevlett.comresearchgate.net These complexes are often diamagnetic.

Cu(II) Complexes: Copper(II) complexes with these types of ligands are common, typically exhibiting square planar or distorted octahedral geometries due to the Jahn-Teller effect. rasayanjournal.co.inresearchgate.net

The coordination of the ligand to a metal ion is confirmed by characteristic changes in various spectroscopic measurements.

Infrared (IR) Spectroscopy: Chelation is evidenced by shifts in the vibrational frequencies of key functional groups. The ν(C=N) band of the oxime group typically shifts to a lower frequency upon coordination of the nitrogen atom to the metal center. The disappearance of the broad ν(O-H) band of the oxime indicates its deprotonation and coordination through oxygen. Furthermore, the appearance of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of complex formation. nih.govresearchgate.net

Interactive Table: Key IR Spectral Data for Analogous Metal Complexes

Complex Type Free Ligand ν(C=N) (cm⁻¹) Complex ν(C=N) (cm⁻¹) New Bands (cm⁻¹) Assignment Reference
Ni(II)-Imino-ethanone 1606 - (disappears) 500-520 ν(M-N) researchgate.net
Cu(II)-Imino-ethanone 1606 - (disappears) 698-700 ν(M-O) researchgate.net
Mixed Ligand Complexes ~1620 (azomethine) Shifted 544-566 ν(M-N) nih.gov

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: The electronic spectra of the complexes provide information about their geometry. The spectra typically show intense bands in the UV region due to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. Weaker bands in the visible region are assigned to d-d transitions of the metal ion, and their position and intensity are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral). nih.gov

Magnetic susceptibility measurements at room temperature help determine the number of unpaired electrons and thus the spin state and geometry of the complex. For example, Cu(II) complexes (d⁹) typically have magnetic moments around 1.73 B.M., consistent with one unpaired electron. researchgate.net High-spin octahedral Co(II) (d⁷) complexes show moments between 4.3-5.2 B.M., while high-spin octahedral Mn(II) (d⁵) complexes are around 5.9 B.M. nih.gov

Interactive Table: Electronic Spectra and Magnetic Moments for Analogous Metal Complexes

Metal Ion Geometry Magnetic Moment (μ_eff, B.M.) Key d-d Transitions (nm) Reference
Cr(III) Octahedral ~3.70 - nih.gov
Mn(II) Octahedral ~5.84 415-455 nih.gov
Co(II) Octahedral ~4.90 415-455 nih.gov
Co(II) Trigonal Planar 4.23 503 researchgate.net
Ni(II) Square Planar Diamagnetic 510, 620 researchgate.net
Cu(II) Square Planar Paramagnetic 460, 650 researchgate.net

Proposed Geometries and Stereochemistry of Metal-Oxime Complexes (e.g., Octahedral)

The geometry and stereochemistry of metal complexes with this compound are dictated by the coordination preferences of the metal ion and the versatile binding modes of the ligand. While specific crystallographic data for complexes of this particular ligand are not extensively documented in the reviewed literature, the coordination behavior of analogous oxime and aminophenyl-based ligands allows for the proposal of several likely geometries. The presence of both a soft amino donor and a borderline oxime group, along with the potential for chelation, suggests that a variety of coordination environments can be adopted, with octahedral geometry being a prominent possibility, especially for transition metals like Co(II), Ni(II), and Cu(II).

In a hypothetical mononuclear complex, the this compound ligand could act as a bidentate or tridentate chelating agent. As a bidentate ligand, it would likely coordinate through the amino nitrogen and the oxime nitrogen, forming a stable five-membered chelate ring. In such a scenario with a metal ion that favors a coordination number of six, an octahedral geometry would be achieved by the coordination of two such bidentate ligands and two additional monodentate ligands, such as water, halide, or solvent molecules, in the axial positions.

Alternatively, if the ligand acts in a tridentate N,N,O fashion, where the amino nitrogen, the oxime nitrogen, and the oxime oxygen all bind to the metal center, a single ligand could occupy three coordination sites. An octahedral geometry could then be completed by another tridentate ligand or a combination of other monodentate and/or bidentate ligands.

The stereochemistry of these proposed octahedral complexes would be influenced by the arrangement of the ligands around the central metal ion. For a complex with two bidentate this compound ligands and two monodentate ligands, both cis and trans isomers are possible with respect to the monodentate ligands. Furthermore, the non-planar nature of the chelate rings can lead to the formation of facial (fac) and meridional (mer) isomers if three bidentate ligands are coordinated to the metal center.

Drawing parallels from related structures, dinuclear complexes are also a plausible outcome. In such arrangements, the oxime group can act as a bridge between two metal centers. This bridging can occur through the nitrogen and oxygen atoms of the oxime group, leading to various structural motifs. For instance, studies on other oxime-containing ligands have shown the formation of dinuclear nickel(II) complexes where each metal center exhibits a distorted octahedral environment. In these structures, the ligands can coordinate to the metal ions through multiple nitrogen atoms, and bridging is often facilitated by other ligands like chlorides. mdpi.com

The electronic configuration of the metal ion also plays a crucial role in determining the preferred geometry. For instance, copper(II) complexes with similar N,N,O-donor Schiff base ligands have been found to adopt pentacoordinated geometries. nih.gov In the case of iron(III) complexes with pyridine-2-amidoxime, a linear trinuclear structure has been observed where the central iron(III) ion is in an octahedral environment coordinated to six oximato oxygen atoms from the bridging ligands. mdpi.com

The potential for different coordination modes and the ability to form both mononuclear and polynuclear structures highlight the rich stereochemical possibilities for metal complexes of this compound. Spectroscopic techniques such as IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are crucial in elucidating the actual geometries and stereochemistry of these complexes. For instance, the electronic spectra of cobalt(II) and nickel(II) complexes can provide valuable information about their coordination environment, with specific d-d transitions being characteristic of octahedral or other geometries.

While definitive structural data for metal complexes of this compound are needed for a complete understanding, the established coordination chemistry of related oxime and aminophenyl ligands provides a strong foundation for proposing the formation of diverse and structurally interesting complexes, with octahedral geometry being a significant and likely arrangement.

Theoretical and Computational Chemistry Approaches to 1 2 Aminophenyl Ethan 1 One Oxime

Quantum Chemical Calculations: An Unexplored Frontier

A comprehensive understanding of a molecule's behavior is rooted in its electronic structure. For 1-(2-Aminophenyl)ethan-1-one oxime, such an analysis remains to be performed.

Electronic Structure Analysis and Bonding Characteristics

No dedicated studies employing quantum chemical methods like Density Functional Theory (DFT) to analyze the electronic structure of this compound have been found. Such research would be invaluable for elucidating the distribution of electron density, the nature of its molecular orbitals (HOMO-LUMO gap), and the characteristics of its chemical bonds. This information is fundamental to predicting its reactivity and spectroscopic properties.

Conformational Analysis and Energy Landscapes of Isomers

The presence of rotatable bonds (e.g., C-C, C-N, N-O) and the oxime functional group (which can exist as E/Z isomers) suggests that this compound can adopt multiple conformations. A systematic computational study of its conformational space would be required to identify the most stable isomers and the energy barriers between them. This is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its preferred three-dimensional shape. To date, no such conformational analysis or mapping of its energy landscape has been published.

Reaction Pathway Modeling and Transition State Geometries

The proximity of the amino and oxime groups in this compound suggests its potential as a precursor in cyclization reactions to form heterocyclic compounds. Computational modeling of such reaction pathways could identify the most feasible routes, determine the geometries of transition states, and calculate activation energies. For instance, DFT calculations have been successfully used to model the cyclization of related aminophenyl compounds. nih.gov However, no similar studies have been applied to model the reaction dynamics of this compound.

Molecular Modeling and Simulation Studies: Predicting Behavior

Molecular modeling provides a bridge between the quantum world and macroscopic properties, offering predictions of reactivity and intermolecular behavior.

Prediction of Reactivity and Selectivity in Organic Transformations

Molecular modeling can be used to predict how a molecule will behave in a chemical reaction. By calculating parameters such as atomic charges, electrostatic potentials, and frontier molecular orbitals, researchers can forecast the likely sites of electrophilic or nucleophilic attack, thereby predicting the regioselectivity and stereoselectivity of reactions. For this compound, this predictive power remains untapped in the absence of published modeling studies.

Intermolecular Interaction Studies

While the crystal structure of its 4-amino isomer reveals a network of hydrogen bonds, a specific analysis of the intermolecular forces governing this compound is needed. nih.gov The ortho-positioning of the amino group allows for the possibility of intramolecular hydrogen bonding between the amino hydrogens and the oxime nitrogen or oxygen, which would compete with intermolecular interactions. Molecular dynamics simulations, which have been applied to other related oxime-containing molecules, could shed light on these interactions in different environments. nih.gov However, no such specific studies for this compound are currently available.

Applications and Advanced Utilities in Chemical Synthesis and Materials Science

Strategic Building Block for Complex Organic Architectures

The strategic placement of reactive sites within 1-(2-Aminophenyl)ethan-1-one oxime makes it an ideal starting point for constructing intricate molecular architectures, particularly those containing nitrogen. The interplay between the nucleophilic amino group and the versatile oxime moiety enables a range of cyclization and condensation reactions.

Modular Synthesis of Nitrogen-Containing Heterocyclic Compounds

This compound is a key precursor in the modular synthesis of various nitrogen-containing heterocyclic compounds, which are central to medicinal chemistry. Oximes, in general, are recognized as important intermediates and building blocks for diverse heterocyclic systems due to their ability to participate in reactions like 1,3-dipolar cycloadditions to form isoxazolines. The presence of both an amino group and an oxime group in one molecule allows for the construction of fused ring systems. For instance, the oxime can be activated and then attacked by the internal amino group to initiate cyclization, or it can react with external reagents to build a new ring onto the aminophenyl scaffold. This dual functionality is exploited in the synthesis of complex structures such as quinazoline (B50416) 3-oxides and indazoles.

Precursors for Indazole and Quinazoline Scaffolds in Synthetic Chemistry

The utility of this compound is prominently demonstrated in its role as a precursor to both indazole and quinazoline frameworks.

Indazole Scaffolds: Research has detailed a metal-free method for intramolecular electrophilic amination of 2-aminophenyl ketoximes to produce indazoles. Specifically, (E)-1-(2-aminophenyl)ethanone oxime can be cyclized to form 3-methyl-1H-indazole. This reaction proceeds under mild conditions, which allows for a wide range of functional groups to be present in the molecule. The mechanism requires a specific geometry where the oxime's hydroxyl group is positioned away from the amino group for the reaction to occur.

Quinazoline Scaffolds: The oxime is a direct precursor to quinazoline 3-oxides. In one synthetic route, 2-aminoacetophenone (B1585202) oxime reacts with various aryl aldehydes in the presence of an acid catalyst to yield 1,2-dihydroquinazoline 3-oxides. nih.gov Furthermore, treating the oxime derivatives with hydroxylamine (B1172632) hydrochloride can produce a series of quinazoline 3-oxides substituted on the fused benzene (B151609) ring. nih.gov The parent ketone, 2-aminoacetophenone, is also widely used in transition-metal-free conditions to react with benzylamines, leading to the formation of 2-arylquinazolines through an oxidative condensation and cyclization process. nih.gov

Table 1: Synthesis of 1,2-Dihydroquinazoline 3-Oxides This table summarizes the reaction of 2-aminoacetophenone oxime with aryl aldehydes to form dihydroquinazoline (B8668462) 3-oxides, as described in the literature. nih.gov

Reactant 1Reactant 2CatalystSolventTimeProduct
2-Aminoacetophenone oximeAryl aldehydesp-Toluene sulfonic acidEthanol (B145695)5-15 min1,2-Dihydroquinazoline 3-oxides

Table 2: General Synthesis of 2-Arylquinazolines This table outlines the general conditions for the synthesis of 2-arylquinazolines from 2-aminoacetophenones and benzylamines. nih.gov

Reactant 1Reactant 2ReagentConditionsYieldProduct
2-AminoacetophenonesBenzylaminesDDQCondensation followed by cyclization71-92%2-Arylquinazolines

Utility in the Construction of Indolinone Systems

While this compound is a versatile precursor for many heterocyclic systems, its specific utility in the direct construction of indolinone (also known as oxindole) frameworks is not prominently documented in the reviewed scientific literature. The synthesis of indolinones typically proceeds through other established routes, such as those starting from 2-oxoindoline carboxylate derivatives. google.com

Role in Pyrrolo[1,2-α]quinoxaline Assembly

The pyrrolo[1,2-α]quinoxaline core is an important scaffold in medicinal chemistry, and its synthesis often relies on the precursor 1-(2-aminophenyl)pyrrole. sigmaaldrich.com While not a direct reaction, this compound serves as a logical starting point for the synthesis of this key pyrrole (B145914) intermediate. A well-established method for pyrrole synthesis is the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl. wikipedia.org

The α-amino-ketone required for the Knorr synthesis is often unstable and prepared in situ. A common method for its preparation is the reduction of the corresponding α-oximino-ketone. wikipedia.org Therefore, a plausible synthetic pathway involves the reduction of the oxime group of this compound to an amine, generating the α-amino-ketone intermediate. This intermediate can then undergo a Knorr-type condensation to form a 1-(2-aminophenyl)pyrrole derivative. This pyrrole derivative is then the direct precursor used in cyclization reactions, such as Pt(IV)-catalyzed hydroamination, to assemble the final pyrrolo[1,2-α]quinoxaline structure. sigmaaldrich.com

Design and Application in Ligand Chemistry for Catalysis

The molecular structure of this compound contains multiple potential coordination sites—specifically the nitrogen atoms of the amino and oxime groups, and the oxygen atom of the oxime. This makes it an excellent candidate for the design of multidentate ligands for transition metal catalysis.

Development of Schiff-Oxime Ligands for Transition Metal Catalysis

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are renowned for their versatility in coordination chemistry and catalysis. rsc.org The amino group of this compound can be readily converted into an imine (Schiff base) by reacting it with an aldehyde, such as salicylaldehyde (B1680747).

This reaction would produce a new, larger molecule that incorporates both the newly formed imine bond and the original oxime group. Such a "Schiff-Oxime" ligand would be a multidentate chelating agent, capable of binding to a metal center through multiple atoms simultaneously. For example, a ligand formed with salicylaldehyde could coordinate to a metal ion via the phenolic oxygen, the imine nitrogen, and the oxime nitrogen. This chelation effect typically results in highly stable metal complexes. researchgate.net

These Schiff base-metal complexes have a broad range of applications, including acting as catalysts for various organic transformations, such as olefin epoxidation. nih.gov The specific stereochemistry and electronic properties of the ligand, which can be tuned by changing the aldehyde used to form the Schiff base, can significantly influence the activity and selectivity of the resulting catalyst. nih.gov Therefore, this compound represents a valuable and readily modifiable platform for developing novel Schiff-Oxime ligands for transition metal catalysis.

Contributions to Metal-Catalyzed Organic Transformations

A thorough review of academically documented literature did not yield specific examples of this compound being directly employed as a ligand or substrate in major metal-catalyzed organic transformations. In principle, the amino and oxime groups can coordinate with metal centers, suggesting its potential as a bidentate ligand. Oximes, as a general class of compounds, are known to participate in metal-involved reactions, which are used to prepare a wide variety of heterocyclic systems. The presence of the ortho-amino group could facilitate the formation of stable chelate complexes with transition metals, a common strategy in the design of catalysts. However, specific research focusing on this compound's catalytic activity in cross-coupling reactions, C-H activation, or other significant transformations is not prominently documented.

Exploration in Asymmetric Catalysis through Ligand Design

There is no significant academically documented evidence of this compound or its direct derivatives being used in the field of asymmetric catalysis. The development of chiral ligands is a cornerstone of asymmetric synthesis, and while the structure of this compound could theoretically be modified to incorporate chiral centers, research into such applications has not been published in major scientific literature.

Functional Materials Science Prospects

The potential for this compound to serve as a building block in materials science is rooted in its chemical structure, though specific applications are not yet widely reported.

Precursors for Photosensitive Materials

No academically documented studies were found that specifically describe the use of this compound as a precursor for photosensitive materials.

Other Advanced Materials Applications

Currently, there is a lack of academically documented research on the application of this compound in other advanced materials such as polymers, coordination frameworks, or electronic materials.

Role as a Versatile Reagent in General Synthetic Methodologies

The primary and most documented utility of this compound lies in its role as a versatile intermediate in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. The oxime functional group itself is a valuable synthon, capable of being transformed into amines, amides, nitriles, and nitrones.

The strategic placement of the amino group at the ortho position relative to the oxime-bearing side chain makes this compound a powerful precursor for cyclization reactions. This arrangement facilitates intramolecular reactions to form a variety of heterocyclic rings. For instance, compounds with similar functionalities are used in the synthesis of quinolines, benzodiazepines, and other fused heterocyclic systems that are of significant interest in medicinal chemistry. The radical addition-cyclization of unsaturated hydroxamates that contain an oxime ether has been shown to be a novel method for the stereoselective synthesis of amino-1,2-oxazinones. This demonstrates the synthetic utility of the oxime moiety in forming complex cyclic structures.

The reactivity of the constituent functional groups is summarized in the table below, highlighting its versatility as a synthetic building block.

Functional GroupType of ReactionPotential Products
Amino Group (-NH2) Acylation, Alkylation, Diazotization, CondensationAmides, Substituted Anilines, Benzotriazoles, Imines
Oxime Group (C=N-OH) Beckmann Rearrangement, Reduction, Cycloaddition, DehydrationAmides, Amines, Isoxazolines, Nitriles
Combined Reactivity Intramolecular CyclizationQuinolines, Benzodiazepines, Quinoxalines

Conclusion and Future Research Directions

Summary of Key Contributions and Established Research Areas

The chemical compound 1-(2-Aminophenyl)ethan-1-one oxime has established its significance primarily as a versatile intermediate in organic synthesis. Its key contribution lies in its role as a precursor for the synthesis of various heterocyclic compounds. Notably, it is a well-established starting material for the preparation of 3-methyl-1H-indazole through metal-free intramolecular electrophilic amination. orgsyn.org This reaction highlights the utility of the compound's bifunctional nature, possessing both an amino group and an oxime moiety.

Oximes, as a class of compounds, are recognized for their broad applications in medicinal chemistry, serving as antidotes and as intermediates in the synthesis of pharmacologically active derivatives. nih.gov While direct extensive research into the biological activities of this compound itself is not widely documented, its structural motifs are present in compounds of medicinal interest. The general importance of oximes in forming complex molecules underscores the foundational role of compounds like this compound in synthetic chemistry. numberanalytics.com

The established research areas for this compound are therefore centered on its synthesis and its utilization in cyclization reactions to form nitrogen-containing heterocycles. The synthesis is typically achieved through the condensation of 2'-aminoacetophenone (B46740) with hydroxylamine (B1172632) or its salts. orgsyn.orgchemicalbook.com

Table 1: Established Research Contributions of this compound

Research Area Key Contribution
Organic Synthesis Precursor for 3-methyl-1H-indazole synthesis. orgsyn.org
Heterocyclic Chemistry A building block for creating nitrogen-containing ring systems.

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite its established use, the full synthetic potential of this compound remains largely untapped. A significant area of unexplored reactivity lies in the chemistry of its corresponding oxime radical. The synthetic potential of iminoxyl radicals has been historically underestimated, and their application in organic synthesis is an expanding field. nih.gov The generation of an oxime radical from this compound could open pathways to novel intramolecular reactions, such as cyclizations to form five-membered rings like isoxazolines or nitrones. nih.gov

Furthermore, the selective transformation of the amino and oxime functionalities presents numerous synthetic opportunities. While the reduction of oximes to amines is a known reaction, the selective reduction of the oxime in the presence of the aromatic amino group, or vice-versa, could lead to a range of synthetically useful diamino compounds. wikipedia.org The Beckmann rearrangement, a classic reaction of ketoximes to form amides, has not been extensively studied for this specific compound and could yield interesting substituted acetanilides.

The development of new catalytic systems for reactions involving this compound is another promising avenue. For instance, the use of more efficient catalysts for oxime ligation and exchange reactions could facilitate its use in bioconjugation or materials science. nih.gov

Prospects for Novel Ligand Architectures in Catalysis and Coordination Chemistry

The molecular structure of this compound is inherently suited for the design of novel ligands for catalysis and coordination chemistry. It possesses multiple potential coordination sites: the nitrogen of the amino group, the nitrogen of the oxime, and the oxygen of the oxime. This multidentate character makes it a promising candidate for forming stable chelate complexes with a variety of metal ions.

Oxime-type compounds are already recognized as important ligands in modern coordination chemistry. nih.gov The specific arrangement of the amino and oxime groups on the phenyl ring in this compound could lead to the formation of pincer-type ligands or other complex architectures upon coordination with a metal center. These resulting metal complexes could exhibit interesting catalytic properties, potentially in oxidation, reduction, or cross-coupling reactions.

The synthesis of Schiff base derivatives by reacting the amino group with various aldehydes would further expand the library of potential ligands derived from this scaffold. These new, more complex ligands could offer fine-tuned steric and electronic properties for specific catalytic applications. The exploration of its coordination behavior with a range of transition metals is a significant and largely unexplored research direction.

Emerging Avenues for Advanced Computational Modeling in Predictive Chemistry

Advanced computational modeling presents a powerful tool for exploring and predicting the chemical behavior of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to investigate its electronic structure, molecular orbitals, and reaction mechanisms in greater detail. nih.gov Such studies can provide insights into its reactivity, helping to identify the most favorable sites for electrophilic or nucleophilic attack and to predict the outcomes of unexplored reactions.

Computational methods can also be used to predict the geometric and electronic structures of metal complexes formed with this compound as a ligand. This can aid in the rational design of novel catalysts by predicting their stability, and potential catalytic activity. Structure-activity relationship (SAR) studies, guided by in silico experiments, could be used to design derivatives with enhanced properties for specific applications. nih.gov

Furthermore, computational modeling can be used to predict various physicochemical properties, such as its spectroscopic characteristics (NMR, IR, UV-Vis spectra), which can be valuable for its characterization and for understanding its behavior in different chemical environments. The prediction of properties like bond dissociation energies can also provide valuable information about the potential for radical formation, linking back to the unexplored reactivity mentioned earlier.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₀N₂O PubChem nih.gov
Molecular Weight 150.18 g/mol PubChem nih.gov
XLogP3 1.3 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov

Q & A

Q. Table 1: Representative Synthesis Conditions

ReactantsSolventTemperature (K)YieldReference
1-(4-Aminophenyl)ethanone + methoxyamineEthanol333–33868.9%
1-(4-Aminophenyl)ethanone + NH₂OH·HClEthanol33877%

Advanced: How can crystallographic data for this compound derivatives be resolved using SHELX software, and what challenges arise during refinement?

Answer:
SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography. Key steps and challenges include:

  • Hydrogen placement : Hydrogen atoms are often placed geometrically and refined using riding models, which may introduce positional inaccuracies in low-resolution datasets .
  • Displacement parameters : Anisotropic refinement is critical for resolving thermal motion in aromatic rings, but requires high-quality diffraction data (e.g., resolution ≤ 0.8 Å) .
  • Validation : The R factor should be ≤ 0.07 for reliable structural determination, as demonstrated in studies of Schiff base derivatives .

Advanced: How does the oxime moiety influence the coordination chemistry of this compound with transition metals, and what spectroscopic techniques validate these complexes?

Answer:
The oxime group (–N–O–) acts as a bidentate ligand, forming stable complexes with Cu(II), Ni(II), and other metals. Methodological insights include:

  • Synthesis : Mechanochemical methods or solution-phase reactions under inert atmospheres prevent oxidation of the oxime group .
  • Characterization :
    • ESI-MS : Confirms molecular ion peaks (e.g., [M+2OAc]⁺ for Cu(II) complexes) .
    • IR spectroscopy : Stretching frequencies at ~1600–1650 cm⁻¹ (C=N) and ~930 cm⁻¹ (N–O) confirm coordination .

Advanced: What in vitro assays are used to evaluate the anti-cancer potential of this compound derivatives, and how do structural modifications impact activity?

Answer:

  • Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) are standard. IC₅₀ values correlate with substituents on the aromatic ring; electron-withdrawing groups (e.g., –Cl) enhance activity .
  • Structure-activity relationships (SAR) :
    • Oxime ether derivatives : Substitution with heterocyclic moieties (e.g., benzofuran) improves membrane permeability and target binding .
    • Lipophilicity : Calculated logP values (e.g., ALOGP, MLOGP) predict bioavailability, validated via HPLC-derived logkw parameters .

Advanced: How can computational models predict the pharmacokinetic properties of this compound analogs, and what validation methods ensure reliability?

Answer:

  • Molecular docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., kinases), with validation via crystallographic pose comparisons .
  • ADMET prediction : Tools like SwissADME estimate:
    • Lipophilicity (logP) : Critical for blood-brain barrier penetration.
    • Metabolic stability : Cytochrome P450 interactions are modeled to avoid rapid clearance .
  • Validation : Experimental logkw values (from reversed-phase HPLC) correlate strongly with computed logP (R² > 0.85) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

  • ¹H/¹³C NMR :
    • Oxime proton (N–OH) appears as a singlet at δ ~9.6–11.8 ppm in DMSO-d₆ .
    • Aromatic protons show splitting patterns dependent on substituent positions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 151.16 for C₈H₁₀N₂O) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

Answer:

  • Dose-response reevaluation : Discrepancies in IC₅₀ values may arise from assay protocols (e.g., incubation time, cell density). Standardization using WHO guidelines is recommended .
  • Structural verification : Impurity profiling via HPLC-MS ensures compound integrity, as trace byproducts (e.g., unreacted ketone) can skew results .

Advanced: How are oxime derivatives of 1-(2-Aminophenyl)ethan-1-one applied in experimental phasing for macromolecular crystallography?

Answer:

  • Heavy-atom derivatives : Oxime-metal complexes (e.g., Cu, Pt) serve as anomalous scatterers for SAD/MAD phasing in proteins.
  • Pipeline integration : SHELXC/D/E automates phase calculation, with success rates dependent on ligand occupancy and crystal quality .

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